Firocoxib-d4
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Overview
Description
Firocoxib-d4 is a deuterium-labeled derivative of Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Firocoxib is primarily used in veterinary medicine to manage pain and inflammation in dogs and horses. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Preparation Methods
The synthesis of Firocoxib-d4 involves several key steps, starting from thioanisole as a raw material. The process includes acylation, bromination, oxidation, esterification, and cyclization reactions . An alternative method involves the methylation of p-bromopropiophenone or Friedel-Crafts acylation of bromobenzene, followed by sulfonation and hydroxylation reactions . These methods are designed to be environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Firocoxib-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: The cyclization reaction is a key step in the synthesis of this compound, forming the furanone ring structure
Scientific Research Applications
Firocoxib-d4 is extensively used in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Veterinary Medicine: This compound is used to study the pharmacodynamics and safety profile of Firocoxib in animals, particularly dogs and horses
Analytical Chemistry: The compound is used as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of Firocoxib and its metabolites.
Drug Development: This compound is used in the development of new COX-2 inhibitors and in the study of their mechanisms of action.
Mechanism of Action
Firocoxib-d4, like Firocoxib, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, providing anti-inflammatory and analgesic effects . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins and thromboxanes .
Comparison with Similar Compounds
Firocoxib-d4 is unique due to its deuterium labeling, which distinguishes it from other COX-2 inhibitors. Similar compounds include:
Celecoxib: Another COX-2 inhibitor used in human medicine for pain and inflammation management.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: Another COX-2 inhibitor with similar applications but different safety profiles
This compound’s deuterium labeling provides advantages in pharmacokinetic studies, making it a valuable tool in drug development and research.
Properties
Molecular Formula |
C17H20O5S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |
InChI |
InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |
InChI Key |
FULAPETWGIGNMT-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H] |
Canonical SMILES |
CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.